

Comparative Benchmarking of 3-bromo-N-phenylpyridin-4-amine Against Commercially Available Therapeutics

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Compound of Interest

Compound Name: 3-bromo-N-phenylpyridin-4-amine

Cat. No.: B2598339

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound, **3-bromo-N-phenylpyridin-4-amine**, against established drugs. Due to the absence of published experimental data for **3-bromo-N-phenylpyridin-4-amine**, this document presents two potential mechanistic scenarios based on its structural similarity to known pharmacophores: 1) as a potassium channel blocker, benchmarked against 4-aminopyridine, and 2) as a tyrosine kinase inhibitor, benchmarked against Sorafenib. All data for the established drugs are compiled from publicly available literature.

Scenario 1: Potassium Channel Blockade

The 4-aminopyridine scaffold is a well-established pharmacophore known to block voltage-gated potassium channels.^{[1][2][3]} This mechanism enhances neurotransmitter release and improves nerve impulse conduction, proving beneficial in conditions like multiple sclerosis.^{[1][2]} In this scenario, we hypothesize that **3-bromo-N-phenylpyridin-4-amine** exhibits similar potassium channel blocking activity and compare its theoretical profile to the approved drug, 4-aminopyridine (dalfampridine).

Data Presentation: 3-bromo-N-phenylpyridin-4-amine vs. 4-Aminopyridine

| Parameter | 3-bromo-N-phenylpyridin-4-amine (Hypothetical) | 4-Aminopyridine (Dalfampridine) |
|---------------------|--|---|
| Mechanism of Action | Putative voltage-gated potassium (K+) channel blocker | Voltage-gated potassium (K+) channel blocker[1][3] |
| Primary Indication | Hypothetically, improvement of walking in patients with multiple sclerosis | Improvement of walking in patients with multiple sclerosis[3] |
| Potency (IC50) | To be determined | ~100 µM for delayed rectifier K+ channels[4] |
| Bioavailability | To be determined | High (~96%) |
| Metabolism | To be determined | Primarily excreted unchanged in urine |
| Common Side Effects | To be determined | Seizures, urinary tract infection, insomnia, dizziness[2][5] |

Experimental Protocols

1. In Vitro Potassium Channel Blocking Assay (Patch Clamp Electrophysiology):

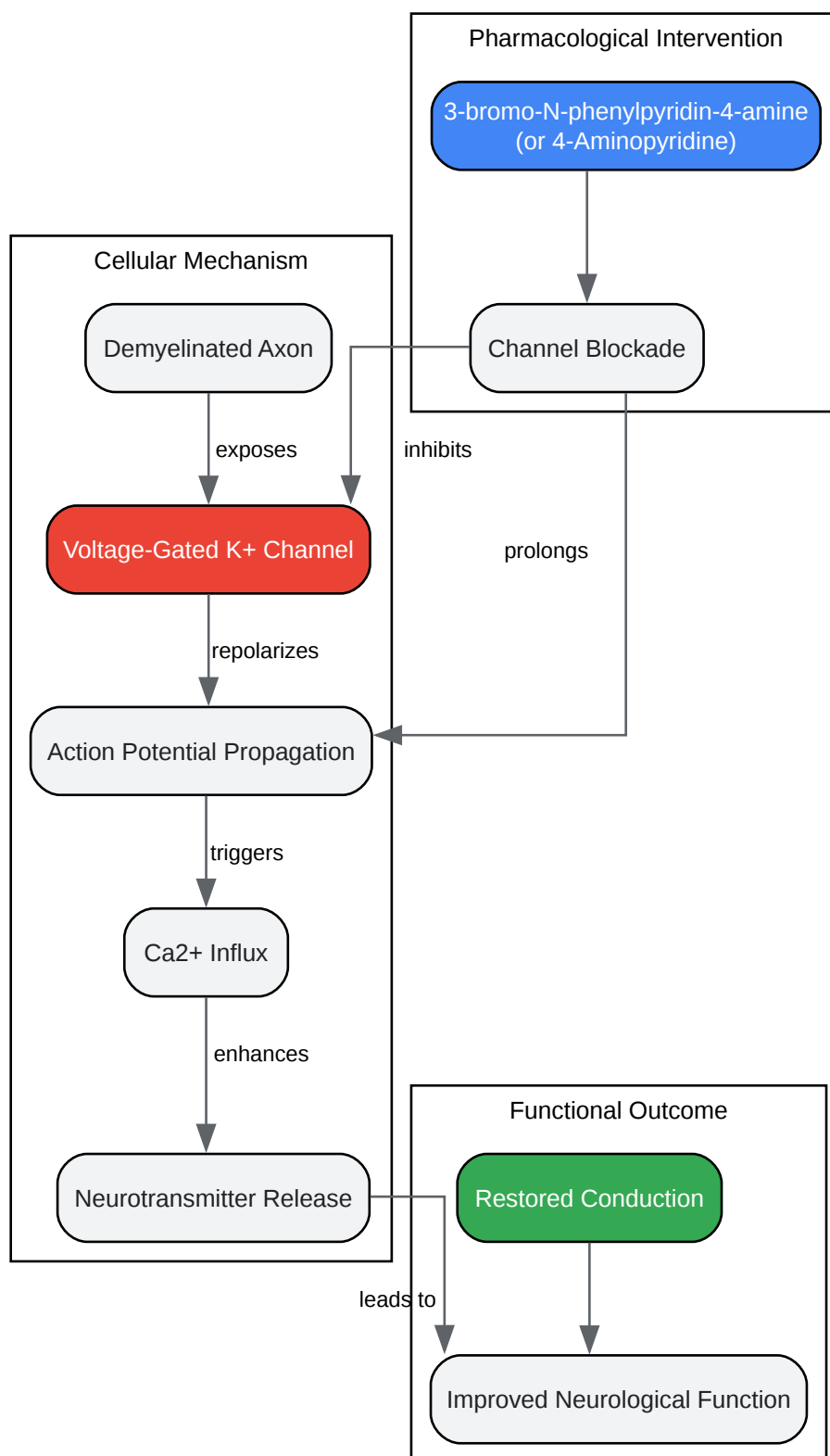
- Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on voltage-gated potassium channels.
- Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the target potassium channel (e.g., Kv1.1, Kv1.2).
- Methodology:
 - Cells are cultured to 70-80% confluency.
 - Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

- The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to pH 7.4.
- The internal pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
- Potassium currents are elicited by depolarizing voltage steps.
- The test compound is perfused at increasing concentrations, and the inhibition of the potassium current is measured.
- The IC₅₀ value is calculated by fitting the concentration-response data to a Hill equation.

2. In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model:

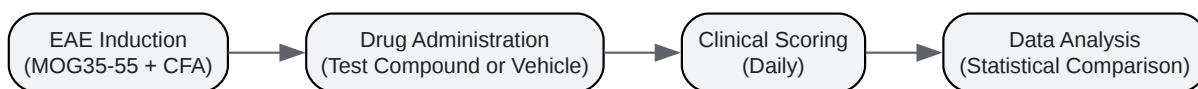
- Objective: To assess the efficacy of the test compound in an animal model of multiple sclerosis.
- Animal Model: C57BL/6 mice.
- Methodology:
 - EAE is induced by immunization with MOG35-55 peptide in Complete Freund's Adjuvant.
 - Pertussis toxin is administered on days 0 and 2.
 - The test compound or vehicle is administered daily starting from the onset of clinical signs.
 - Clinical scores are recorded daily to assess disease severity (0 = no signs, 5 = moribund).
 - Motor function can be further assessed using rotarod performance or grip strength tests.
 - Statistical analysis is performed to compare the clinical scores and motor performance between the treated and vehicle groups.

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of potassium channel blockade.



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Caption: EAE experimental workflow.

Scenario 2: Tyrosine Kinase Inhibition

The pyridine ring is a common scaffold in many kinase inhibitors.[6][7][8] Specifically, aminopyridine and aminopyrimidine derivatives have been developed as potent inhibitors of various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[6][7][8][9] In this scenario, we postulate that **3-bromo-N-phenylpyridin-4-amine** could function as a tyrosine kinase inhibitor and compare its hypothetical properties to Sorafenib, a multi-kinase inhibitor approved for the treatment of certain cancers.

Data Presentation: 3-bromo-N-phenylpyridin-4-amine vs. Sorafenib

| Parameter | 3-bromo-N-phenylpyridin-4-amine (Hypothetical) | Sorafenib |
|---------------------|--|---|
| Mechanism of Action | Putative tyrosine kinase inhibitor (e.g., VEGFR-2) | Multi-kinase inhibitor (VEGFR-2, PDGFR, RAF kinases) |
| Primary Indication | Hypothetically, treatment of solid tumors (e.g., hepatocellular carcinoma) | Hepatocellular carcinoma, renal cell carcinoma, thyroid carcinoma |
| Potency (IC50) | To be determined | 90 nM for VEGFR-2 |
| Bioavailability | To be determined | 38–49% |
| Metabolism | To be determined | Hepatic (CYP3A4) |
| Common Side Effects | To be determined | Hand-foot syndrome, diarrhea, fatigue, hypertension |

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

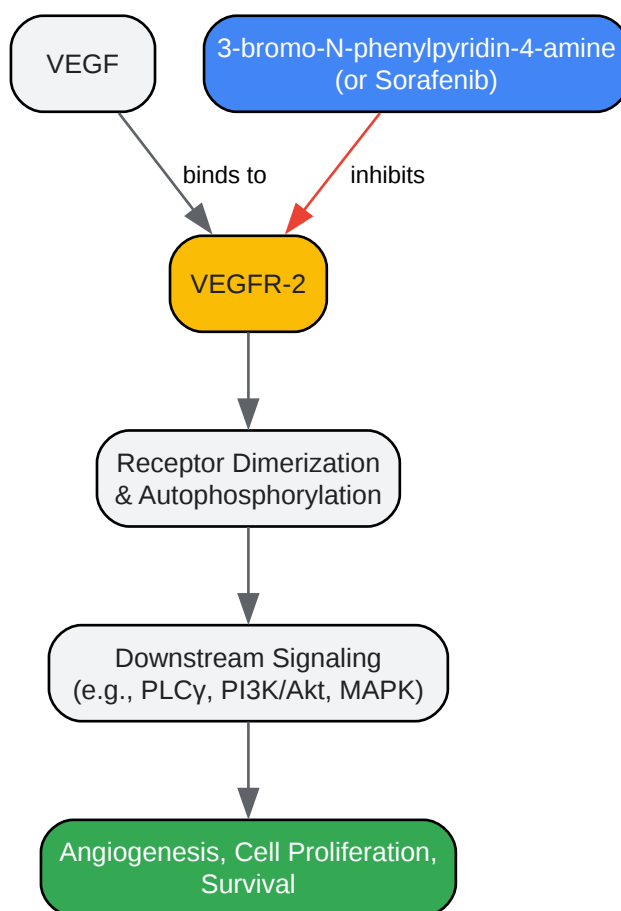
- Objective: To determine the IC₅₀ of the test compound against a specific tyrosine kinase (e.g., VEGFR-2).
- Principle: A competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
- Methodology:
 - The kinase, a europium-labeled anti-tag antibody, and the fluorescent tracer are incubated in a microplate.
 - The test compound is added at various concentrations.
 - After incubation, the plate is read on a fluorescence plate reader that measures the FRET signal.
 - Inhibition of tracer binding results in a decrease in the FRET signal.
 - The IC₅₀ value is determined from the concentration-response curve.

2. In Vivo Tumor Xenograft Model:

- Objective: To evaluate the anti-tumor efficacy of the test compound in vivo.
- Animal Model: Athymic nude mice.
- Methodology:
 - Human cancer cells (e.g., HepG2 for hepatocellular carcinoma) are implanted subcutaneously into the mice.
 - When tumors reach a palpable size, mice are randomized into treatment and control groups.
 - The test compound or vehicle is administered daily (e.g., by oral gavage).

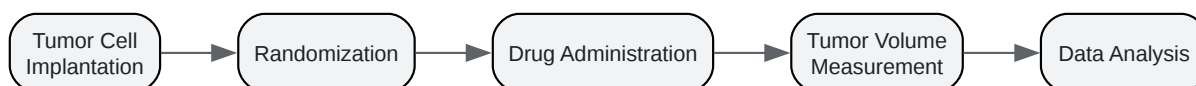
- Tumor volume is measured regularly with calipers.
- At the end of the study, tumors are excised and weighed.
- Statistical analysis is used to compare tumor growth between the treated and control groups.

Signaling Pathway and Experimental Workflow



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Caption: VEGFR-2 signaling pathway.



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